molecular formula C20H18N2O5 B240835 Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate

カタログ番号 B240835
分子量: 366.4 g/mol
InChIキー: HINFZGNZEQICQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate, commonly referred to as EEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EEP is a member of the oxadiazole family of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and materials science. In

作用機序

The mechanism of action of EEP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, tumor growth, and insect and fungal development. EEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and lipoxygenase (LOX), an enzyme involved in the production of leukotrienes. EEP has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses, and the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
EEP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that EEP can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and reduce the expression of inflammatory genes, such as COX-2 and inducible nitric oxide synthase (iNOS). In addition, EEP has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In vivo studies have shown that EEP can reduce inflammation and pain in animal models of arthritis and neuropathic pain and inhibit tumor growth in animal models of cancer.

実験室実験の利点と制限

EEP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it exhibits potent activity at low concentrations, allowing for the use of lower doses in experiments. However, one limitation is that it is relatively unstable in aqueous solutions, requiring the use of organic solvents for storage and handling. Another limitation is that it exhibits low solubility in water, which can limit its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the research and development of EEP. One direction is the optimization of its chemical structure to enhance its potency and selectivity for specific targets. Another direction is the development of new formulations and delivery systems to enhance its solubility and bioavailability in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify new targets for its therapeutic applications. Finally, the development of new animal models and clinical trials are needed to evaluate its safety and efficacy in humans.

合成法

The synthesis of EEP involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-(ethoxycarbonyl)phenyl hydrazine with ethyl 4-chlorobenzoate in the presence of a base, such as potassium carbonate, to form 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]phenylhydrazine. The second step involves the reaction of the intermediate product with ethyl chloroformate in the presence of a base, such as triethylamine, to form EEP.

科学的研究の応用

EEP has been extensively studied in scientific research due to its diverse applications in various fields. In medicine, EEP has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. In addition, EEP has been shown to possess antitumor activity, making it a potential candidate for the development of new cancer therapies. In agriculture, EEP has been shown to exhibit potent insecticidal and antifungal properties, making it a promising candidate for the development of new pesticides and fungicides. In materials science, EEP has been shown to possess excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials with enhanced properties.

特性

製品名

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate

分子式

C20H18N2O5

分子量

366.4 g/mol

IUPAC名

ethyl 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C20H18N2O5/c1-3-25-19(23)15-9-5-13(6-10-15)17-21-22-18(27-17)14-7-11-16(12-8-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3

InChIキー

HINFZGNZEQICQM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC

正規SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。